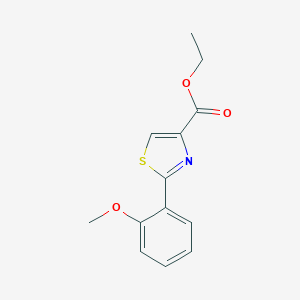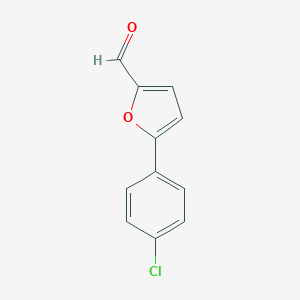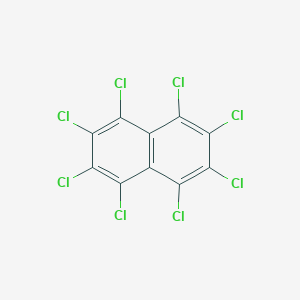
Chlorhydrate de témafloxacine
Vue d'ensemble
Description
Temafloxacin hydrochloride, also known by its chemical name [(+/-)-7-(3-methylpiperazin-1-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride], is a potent fluoroquinolone antibiotic. It is notable for its broad-spectrum antimicrobial activity and was developed for clinical use as a treatment for various bacterial infections. However, its clinical development and application have been limited due to concerns regarding its safety profile (Chu et al., 1991).
Synthesis Analysis
The synthesis of Temafloxacin hydrochloride involves a multi-step chemical process, starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate. This process includes condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and finally, salt formation, resulting in a 45% overall yield. The synthesis confirms the structure of Temafloxacin hydrochloride through mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), infrared spectroscopy (IR), and elemental analysis (EA) (Xin, 2000).
Molecular Structure Analysis
The molecular structure of Temafloxacin hydrochloride features a quinolone core with fluorine atoms at positions 6 and 7, a methylpiperazinyl group at position 7, and a difluorophenyl group at position 1. This structure is responsible for its antibacterial activity, as it interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription (Chu et al., 1991).
Chemical Reactions and Properties
Temafloxacin hydrochloride's chemical reactivity includes its interaction with various impurities during manufacturing and storage, as identified through high-performance liquid chromatography (HPLC). These impurities include both manufacturing by-products and degradation products. The analytical method developed allows for the quantitation of these impurities to approximately the 0.05% level, ensuring the chemical integrity of the drug (Elrod et al., 1990).
Physical Properties Analysis
The pharmacokinetics of Temafloxacin hydrochloride in humans following single oral doses reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics. The drug is mainly excreted in the urine, with significant portions of the dose appearing unchanged. Its half-life supports the potential for once- or twice-daily dosing. The study highlights the drug's efficient gastrointestinal absorption and its linear dispositional pharmacokinetics across a range of doses (Granneman et al., 1991).
Chemical Properties Analysis
Temafloxacin hydrochloride's chemical properties, including its interaction with human serum albumin (HSA), play a significant role in its pharmacological profile. The binding of Temafloxacin hydrochloride to HSA affects its distribution and bioavailability, influencing its therapeutic efficacy and safety profile. These interactions are crucial for understanding the drug's behavior in the human body and its overall pharmacokinetics and pharmacodynamics (Xin, 2000); (Elrod et al., 1990); (Granneman et al., 1991).
Applications De Recherche Scientifique
Agent antibactérien
Le chlorhydrate de témafloxacine est un agent antibactérien puissant . Il s'est avéré efficace contre les bactéries Gram-positives et Gram-négatives . Cela en fait un outil précieux dans le traitement d'une variété d'infections bactériennes.
Recherche sur la synthèse
Le this compound a fait l'objet de recherches sur des méthodes de synthèse alternatives . Cette recherche est importante pour améliorer l'efficacité et la rentabilité de la production du composé.
Études comparatives
Le this compound a été utilisé dans des études comparatives avec d'autres fluoroquinolones . Ces études aident à déterminer l'efficacité relative de différents agents antibactériens, ce qui peut éclairer les décisions de traitement.
Inhibition de la gyrase de l'ADN
Le this compound a été trouvé pour inhiber l'activité de la gyrase de l'ADN d'E. coli à faible concentration . C'est important car la gyrase de l'ADN est une enzyme essentielle à la réplication de l'ADN chez les bactéries, donc inhiber son activité peut empêcher les bactéries de se multiplier.
Développement de nouveaux médicaments
Les propriétés du this compound en font un point de départ utile pour le développement de nouveaux médicaments . En étudiant sa structure et ses effets, les chercheurs peuvent concevoir de nouveaux composés encore plus efficaces ou ayant moins d'effets secondaires.
Mécanisme D'action
Target of Action
Temafloxacin hydrochloride is an antibiotic agent that primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of temafloxacin hydrochloride results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . As a result, DNA replication and transcription are inhibited .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA transcription and replication . This disruption affects the bacterial cell’s ability to reproduce and survive, leading to its death .
Pharmacokinetics
Temafloxacin hydrochloride exhibits a distinct pharmacokinetic profile. It has a 7-8 hour half-life and is rapidly absorbed from the gastrointestinal tract . The average bioavailability of temafloxacin exceeds 90%, with little inter-subject variability . Approximately 60% of a dose is recovered unchanged in the urine in normal volunteers . Non-renal clearance consists of metabolism, biliary secretion of unchanged drug, and presumptive transintestinal elimination .
Result of Action
The result of temafloxacin hydrochloride’s action is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, temafloxacin hydrochloride prevents the bacteria from reproducing and surviving .
Action Environment
The action of temafloxacin hydrochloride can be influenced by various environmental factors For instance, its absorption may be affected by the pH level in the stomach Additionally, its distribution within the body can be influenced by the patient’s hydration status and blood flow to various organs.
Safety and Hazards
Temafloxacin hydrochloride may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in its original container .
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVJEYDLTXRYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108319-06-8 (Parent) | |
| Record name | Temafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70909733 | |
| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105784-61-0 | |
| Record name | Temafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC5IGJ7J6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



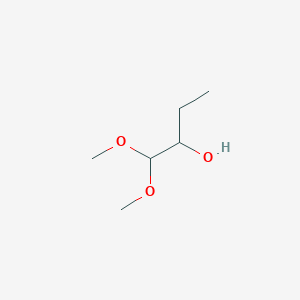

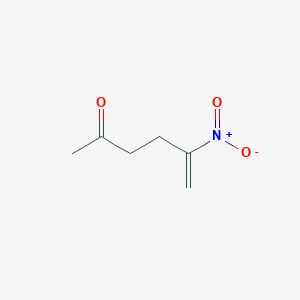
![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
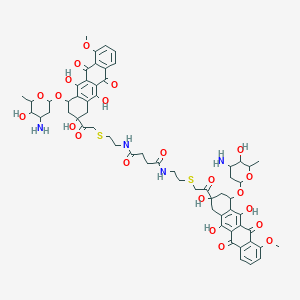
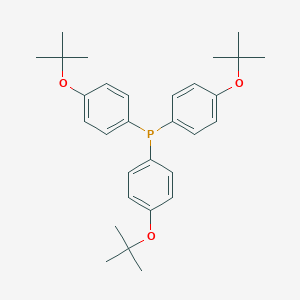


![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
